ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, thiourea dioxide has been used as an efficient, reusable organic catalyst in an aqueous medium .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Primary amines
Substitution: N-substituted derivatives
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4H-pyran-3-carbonitrile derivatives
- 2-Amino-3-cyano-4H-chromenes
- 6-Amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl esters
Uniqueness
Ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature can enhance its biological activity and make it a valuable scaffold for drug discovery.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-19-14(17)11-8(2)20-13(16)10(6-15)12(11)9-4-5-18-7-9/h4-5,7,12H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNGQBYMCCGUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=COC=C2)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.